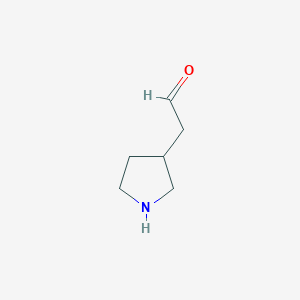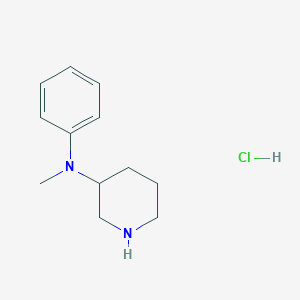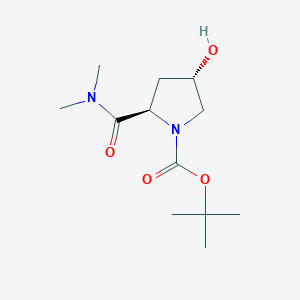
2-(Pyrrolidin-3-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-3-yl)acetaldehyde is an organic compound featuring a pyrrolidine ring attached to an acetaldehyde group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)acetaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the acetaldehyde group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chloropropylamine with an aldehyde can yield the desired pyrrolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
化学反应分析
Types of Reactions: 2-(Pyrrolidin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: 2-(Pyrrolidin-3-yl)acetic acid.
Reduction: 2-(Pyrrolidin-3-yl)ethanol.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
科学研究应用
2-(Pyrrolidin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications
作用机制
The mechanism of action of 2-(Pyrrolidin-3-yl)acetaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially modulating their activity. These interactions can affect various biological pathways, making the compound a valuable tool in medicinal chemistry .
相似化合物的比较
Pyrrolidine: A simpler analog without the acetaldehyde group.
Pyrrolidin-2-one: A lactam derivative with different reactivity.
Pyrrolidin-2,5-dione: Another lactam with distinct chemical properties.
Uniqueness: 2-(Pyrrolidin-3-yl)acetaldehyde is unique due to the presence of both the pyrrolidine ring and the reactive aldehyde groupThe compound’s ability to undergo multiple types of reactions and its role as an intermediate in complex syntheses highlight its versatility .
属性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC 名称 |
2-pyrrolidin-3-ylacetaldehyde |
InChI |
InChI=1S/C6H11NO/c8-4-2-6-1-3-7-5-6/h4,6-7H,1-3,5H2 |
InChI 键 |
NXWTTWZLCRFKNW-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15305466.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B15305481.png)



![Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)



![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)
